molecular formula C7H6F3N3O B8702849 3-Amino-5-(trifluoromethyl)picolinamide

3-Amino-5-(trifluoromethyl)picolinamide

Cat. No. B8702849
M. Wt: 205.14 g/mol
InChI Key: QONUXPIZRCTRKB-UHFFFAOYSA-N
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Patent
US09284284B2

Procedure details

To a solution of 3-nitro-5-trifluoromethyl-pyridine-2-carbonitrile (1194 g, 5500 mmol) in EtOAc (12 l) was added 450 g Pd/C (10%) and hydrogenated (1.1 bar) at ambient temperature for 7 days. The reaction mixture was filtered and concentrated. The crude product was recrystallized from heptane/DCM to give 880 g of the desired product as a yellowish solid.
Quantity
1194 g
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
reactant
Reaction Step One
Name
Quantity
450 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:14]#[N:15])=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-])=O.CC[O:18]C(C)=O>[Pd]>[NH2:1][C:4]1[C:5]([C:14]([NH2:15])=[O:18])=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1

Inputs

Step One
Name
Quantity
1194 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)C#N
Name
Quantity
12 L
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
450 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from heptane/DCM

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(C1)C(F)(F)F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 880 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.